molecular formula C10H10N4 B13013321 1-Phenyl-1H-imidazole-4-carboximidamide

1-Phenyl-1H-imidazole-4-carboximidamide

Cat. No.: B13013321
M. Wt: 186.21 g/mol
InChI Key: BGAUQBQDOPCKHZ-UHFFFAOYSA-N
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Description

1-Phenyl-1H-imidazole-4-carboximidamide is an organic compound belonging to the class of phenylimidazoles These compounds are characterized by the presence of a benzene ring linked to an imidazole ring through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

The synthesis of 1-Phenyl-1H-imidazole-4-carboximidamide typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization. This method allows for the inclusion of various functional groups, including arylhalides and heterocycles . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yields and purity.

Chemical Reactions Analysis

1-Phenyl-1H-imidazole-4-carboximidamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.

Scientific Research Applications

1-Phenyl-1H-imidazole-4-carboximidamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a catalyst in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infections and inflammatory conditions.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-1H-imidazole-4-carboximidamide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, such as cytochrome P450, which plays a crucial role in drug metabolism. The compound’s effects are mediated through its binding to these enzymes, leading to the inhibition of their activity .

Comparison with Similar Compounds

1-Phenyl-1H-imidazole-4-carboximidamide can be compared with other phenylimidazoles, such as:

Properties

Molecular Formula

C10H10N4

Molecular Weight

186.21 g/mol

IUPAC Name

1-phenylimidazole-4-carboximidamide

InChI

InChI=1S/C10H10N4/c11-10(12)9-6-14(7-13-9)8-4-2-1-3-5-8/h1-7H,(H3,11,12)

InChI Key

BGAUQBQDOPCKHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)C(=N)N

Origin of Product

United States

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